An In-depth Technical Guide to the Physicochemical Properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, structure, solubility, lipophilicity, acidity, and thermal stability of this molecule. The guide integrates theoretical predictions with established experimental protocols for analogous compounds, providing a robust framework for its evaluation and application in research settings. Methodologies for its characterization using techniques such as mass spectrometry, NMR spectroscopy, and thermal analysis are also detailed.
Introduction
Quinoline-4-carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities.[1] The fusion of a quinoline nucleus with a pyrazole moiety, as seen in 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, presents a unique scaffold for the development of novel therapeutic agents. The physicochemical properties of such molecules are paramount as they govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing their efficacy and safety as potential drug candidates.
This guide delves into the essential physicochemical characteristics of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid, providing a foundational understanding for its further investigation.
Molecular Structure and Properties
The foundational attributes of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid are summarized in the table below. These have been sourced from publicly available chemical databases.[2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O₂ | PubChem[2] |
| Molecular Weight | 267.28 g/mol | Santa Cruz Biotechnology[3] |
| Canonical SMILES | CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O | PubChem[2] |
| InChI Key | HIAGTHWYOVNDNJ-UHFFFAOYSA-N | PubChem[2] |
| Predicted XlogP | 2.1 | PubChem[2] |
Synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
While a specific, detailed synthesis for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be logically approached through established methods for quinoline-4-carboxylic acid synthesis, such as the Pfitzinger or Doebner reactions.[1][4]
Proposed Synthetic Pathway: Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4] For the target molecule, a plausible route would involve the reaction of isatin with 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one.
Caption: Proposed Pfitzinger synthesis of the target molecule.
Experimental Protocol (General)
-
Reactant Preparation: Dissolve isatin and 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one in a suitable solvent such as ethanol.
-
Reaction Initiation: Add a strong base, such as potassium hydroxide, to the solution.
-
Reaction Conditions: Heat the mixture to reflux for a specified period, typically several hours, to drive the condensation and cyclization.[5]
-
Work-up and Isolation: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid product. The crude product is then collected by filtration.
-
Purification: The product can be purified by recrystallization from an appropriate solvent to yield the final, pure compound.
Physicochemical Characterization
A thorough understanding of the physicochemical properties is crucial for the development of any potential drug candidate.
Solubility
The solubility of a compound is a critical determinant of its bioavailability. For quinoline-4-carboxylic acids, solubility is significantly influenced by pH due to the presence of the carboxylic acid and the basic quinoline nitrogen.[6]
Predicted Solubility Profile:
-
Acidic pH: In acidic conditions, the quinoline nitrogen will be protonated, increasing the overall positive charge and likely enhancing aqueous solubility.
-
Neutral pH: At physiological pH, the molecule may exist as a zwitterion, with a protonated quinoline nitrogen and a deprotonated carboxylic acid. This can lead to lower solubility.
-
Basic pH: In basic conditions, the carboxylic acid will be deprotonated, forming a carboxylate salt, which is generally more water-soluble.
Experimental Determination of Solubility (Shake-Flask Method):
-
Sample Preparation: An excess amount of the compound is added to a series of buffers with varying pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: The samples are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: The saturated solutions are filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter that influences a drug's ability to cross cell membranes. The predicted XlogP for this compound is 2.1, suggesting a moderate level of lipophilicity.[2]
Experimental Determination of LogP:
Shake-Flask Method: This traditional method involves partitioning the compound between n-octanol and water (or a buffer) and measuring its concentration in each phase.[8]
RP-HPLC Method: A more rapid and common method involves using reversed-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound is correlated with the LogP values of a series of known standards.[9]
Caption: Experimental workflows for LogP determination.
Acidity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs. 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has two primary ionizable groups: the carboxylic acid and the quinoline nitrogen.
-
Carboxylic Acid pKa: Expected to be in the range of 3-5, typical for carboxylic acids.
-
Quinoline Nitrogen pKa: The basicity of the quinoline nitrogen will be influenced by the electron-withdrawing nature of the pyrazole substituent.
pKa Prediction: Computational methods, often employing quantum mechanical calculations, can provide reliable estimates of pKa values.[10][11]
Experimental Determination of pKa:
-
Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid and base and monitoring the pH changes.
-
UV-Vis Spectrophotometry: If the UV-Vis spectrum of the compound changes with pH, this can be used to determine the pKa.[12]
-
Capillary Electrophoresis: This technique can also be employed for pKa determination.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and decomposition profile of a compound.[13]
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.
-
DSC: Measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and decomposition events.
Experimental Protocol for Thermal Analysis:
-
Sample Preparation: A small, accurately weighed amount of the compound is placed in a TGA or DSC pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The resulting TGA and DSC curves are analyzed to determine key thermal events.[14]
Spectroscopic and Structural Characterization
A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[15]
Expected Fragmentation:
-
[M+H]⁺: The protonated molecular ion.
-
[M-H]⁻: The deprotonated molecular ion.
-
Loss of CO₂: A common fragmentation pathway for carboxylic acids.
-
Cleavage of the quinoline or pyrazole rings: Further fragmentation can provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The quinoline and pyrazole rings are chromophores that will absorb UV radiation. The absorption spectrum can be influenced by the solvent and pH.[12][16]
Crystal Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions and for structure-based drug design. For related pyrazole and quinoline compounds, X-ray crystallography has been used to determine bond lengths, bond angles, and crystal packing.[17][18]
Caption: A comprehensive workflow for physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid. While experimental data for this specific molecule is limited in the public domain, this guide has outlined established methodologies and predictive approaches for its comprehensive characterization. A thorough understanding of its solubility, lipophilicity, pKa, and stability is fundamental for any future research and development involving this promising compound. The provided protocols and theoretical considerations offer a solid foundation for scientists and researchers to further explore the potential of this and related molecules in the field of drug discovery.
References
-
Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Molekul, 18(1), 59-67. Retrieved from [Link]
-
Gontarska, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6206. Retrieved from [Link]
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 8. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Retrieved from [Link]
-
Vasava, V., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15993. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
-
Arkivoc. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. ARKIVOC, 2008(15), 52-61. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13031-13039. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 5(2), 123-132. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C 24 H 19 N 3 O. Retrieved from [Link]
-
MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(15), 4991. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]
-
YouTube. (2021, March 31). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1,5-dimethyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4595-4612. Retrieved from [Link]
-
MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3183. Retrieved from [Link]
-
ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4595-4612. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. Retrieved from [Link]
-
PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]
-
PubMed. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(8), 2444-2451. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
MDPI. (2018). Thermal Stability of Choline Chloride-Based Deep Eutectic Solvents. Journal of Molecular Liquids, 268, 437-443. Retrieved from [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4371. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13031-13039. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 930515. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 221-224. Retrieved from [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(1,5-dimethyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid (C15H13N3O2) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peerj.com [peerj.com]
- 12. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. iitk.ac.in [iitk.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholar.ui.ac.id [scholar.ui.ac.id]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
